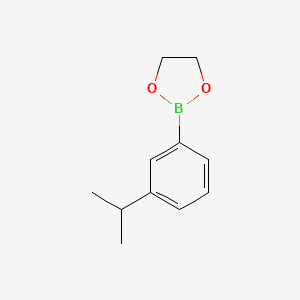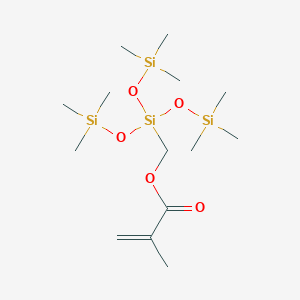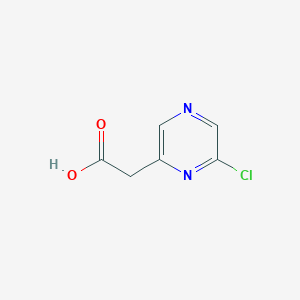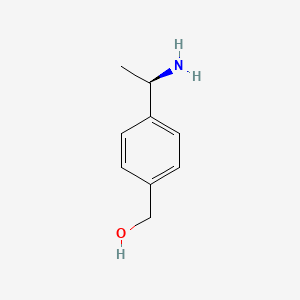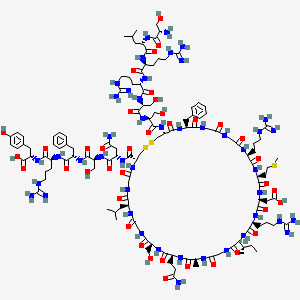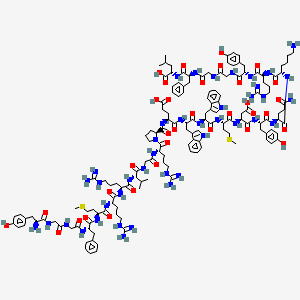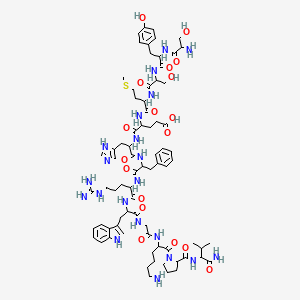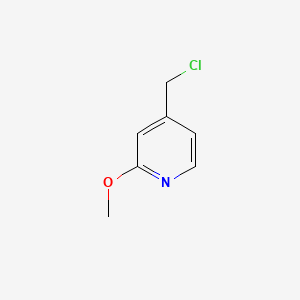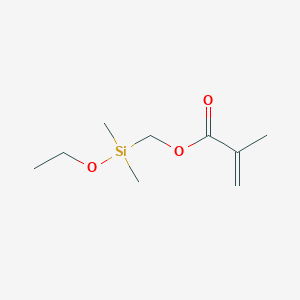
(Méthacryloxymethyl)diméthyléthoxysilane
Vue d'ensemble
Description
(Methacryloxymethyl)dimethylethoxysilane is a useful research compound. Its molecular formula is C9H18O3Si and its molecular weight is 202.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Methacryloxymethyl)dimethylethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methacryloxymethyl)dimethylethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Technologie des capteurs
Le groupe méthacrylate réactif du composé permet le développement de surfaces fonctionnalisées qui peuvent agir comme des capteurs. Ces capteurs peuvent détecter divers facteurs environnementaux ou substances chimiques, ce qui les rend utiles dans la surveillance environnementale et les applications diagnostiques.
Chacune de ces applications tire parti de la structure chimique unique du (Méthacryloxymethyl)diméthyléthoxysilane, en particulier de ses groupes fonctionnels méthacrylate et éthoxysilane, pour obtenir des caractéristiques de performance spécifiques dans un large éventail de contextes scientifiques et industriels .
Analyse Biochimique
Biochemical Properties
(Methacryloxymethyl)dimethylethoxysilane plays a significant role in biochemical reactions due to its reactive methacrylate group. This group allows the compound to interact with various enzymes and proteins, facilitating polymerization and cross-linking processes. The compound can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions. Additionally, (Methacryloxymethyl)dimethylethoxysilane can interact with nucleophilic groups in biomolecules, such as thiol and hydroxyl groups, further influencing biochemical pathways .
Cellular Effects
(Methacryloxymethyl)dimethylethoxysilane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity and localization, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, (Methacryloxymethyl)dimethylethoxysilane can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of (Methacryloxymethyl)dimethylethoxysilane involves its ability to form covalent bonds with biomolecules. The methacrylate group in the compound can undergo nucleophilic addition reactions with amino acids, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzymes, depending on the specific amino acid residues involved. Additionally, (Methacryloxymethyl)dimethylethoxysilane can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Methacryloxymethyl)dimethylethoxysilane can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of methacrylic acid and other byproducts. Long-term exposure to (Methacryloxymethyl)dimethylethoxysilane can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of (Methacryloxymethyl)dimethylethoxysilane in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and tissue function. At higher doses, (Methacryloxymethyl)dimethylethoxysilane can exhibit toxic effects, including cytotoxicity, genotoxicity, and adverse effects on organ function. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses. It is important to carefully control the dosage of (Methacryloxymethyl)dimethylethoxysilane in experimental studies to avoid potential toxic effects .
Metabolic Pathways
(Methacryloxymethyl)dimethylethoxysilane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within cells. The interaction of (Methacryloxymethyl)dimethylethoxysilane with metabolic enzymes can also affect the overall metabolic balance within tissues .
Transport and Distribution
The transport and distribution of (Methacryloxymethyl)dimethylethoxysilane within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, (Methacryloxymethyl)dimethylethoxysilane can interact with intracellular proteins and other biomolecules, leading to its localization in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
(Methacryloxymethyl)dimethylethoxysilane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through targeting signals or post-translational modifications. The subcellular localization of (Methacryloxymethyl)dimethylethoxysilane can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFCBLYUTWWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585328 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-70-8 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)dimethylethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





